N'-hydroxy-2-methylsulfanylethanimidamide
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Overview
Description
N'-Hydroxy-2-methylsulfanylethanimidamide is a chemical compound with the molecular formula C3H8N2OS. It is characterized by the presence of a hydroxyl group (-OH) attached to a nitrogen atom, a methyl group (-CH3) attached to a sulfur atom, and an ethanimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-Hydroxy-2-methylsulfanylethanimidamide typically involves the reaction of 2-methylthioacetamide with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an intermediate that undergoes cyclization to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: N'-Hydroxy-2-methylsulfanylethanimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the sulfur atom in the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Sulfones or sulfoxides may be formed as oxidation products.
Reduction: The reduction of the compound can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
N'-Hydroxy-2-methylsulfanylethanimidamide has several scientific research applications across different fields:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms and pathways.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N'-Hydroxy-2-methylsulfanylethanimidamide exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
N'-Hydroxy-2-methylsulfanylethanimidamide can be compared with other similar compounds such as N-hydroxy-2-methylthioacetamide and N-hydroxy-2-methylsulfonylacetamide These compounds share structural similarities but differ in their functional groups and reactivity
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Properties
IUPAC Name |
N'-hydroxy-2-methylsulfanylethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2OS/c1-7-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRNIKHIMLFEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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